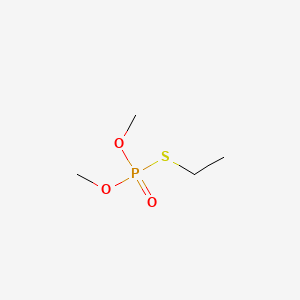

O,O-Dimethyl S-ethyl phosphorothioate

Description

Chromatographic Techniques

Chromatography is the cornerstone for separating O,O-Dimethyl S-ethyl phosphorothioate (B77711) from complex sample matrices, a necessary step for accurate analysis. Both gas and liquid chromatography are employed, each with specific advantages depending on the analytical goal.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like O,O-Dimethyl S-ethyl phosphorothioate. The compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. nih.gov For enhanced sensitivity and selectivity, several types of detectors are utilized.

Flame Photometric Detector (FPD): The FPD is highly selective for phosphorus- and sulfur-containing compounds. airproducts.co.uk As the sample elutes from the GC column and combusts in a hydrogen-rich flame, phosphorus and sulfur atoms emit light at specific, characteristic wavelengths (526 nm for phosphorus and 394 nm for sulfur). airproducts.co.uksrigc.com A photomultiplier tube measures this emission, generating a signal proportional to the amount of the element present. airproducts.co.uk This makes FPD an extremely sensitive and specific detector for organophosphorus compounds, minimizing interference from other co-eluting substances. science.govresearchgate.net The sensitivity of the FPD is highly dependent on the flow rates of hydrogen and air, which must be optimized. srigc.com

Nitrogen-Phosphorus Detector (NPD): The NPD, also known as a thermionic specific detector (TSD), offers exceptional sensitivity for nitrogen- and phosphorus-containing compounds. wikipedia.orgscioninstruments.com It operates by heating a rubidium or cesium bead in a plasma, creating a surface that has a low rate of electron emission. wikipedia.org When a nitrogen or phosphorus compound passes over the bead, the rate of electron emission increases dramatically, generating a measurable current. wikipedia.orgscioninstruments.com The NPD is approximately 10,000 times more sensitive to phosphorus than to carbon, providing excellent selectivity for compounds like this compound in complex samples. wikipedia.orgresearchgate.net

Mass Spectrometry (MS) as a GC Detector: When coupled with a mass spectrometer, GC-MS provides not only quantification but also definitive structural identification. nih.gov As the compound elutes from the GC column, it enters the MS ion source where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are separated by their mass-to-charge ratio, creating a mass spectrum that serves as a chemical fingerprint for the compound. researchgate.net This high degree of specificity allows for unambiguous identification even in complex matrices. nih.govresearchgate.net

Table 1: Illustrative GC Parameters for Organophosphorus Compound Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar/mid-polar capillary column | researchgate.net |

| Injection Mode | Splitless | researchgate.net |

| Injector Temperature | 250 °C | science.gov |

| Oven Program | Initial temp 60-80°C, ramped to 280-300°C | researchgate.net |

| Carrier Gas | Helium or Hydrogen | srigc.com |

| FPD Temperature | 150-250 °C | srigc.com |

| NPD Bead Voltage/Temp | Optimized for specific instrument | scioninstruments.com |

| MS Transfer Line Temp | 280 °C | researchgate.net |

For compounds that may be thermally labile or require minimal sample preparation, liquid chromatography is a valuable alternative to GC. LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase.

LC-Tandem Mass Spectrometry (LC-MS/MS): The coupling of LC with tandem mass spectrometry (MS/MS) is the gold standard for quantifying trace levels of many organic compounds, including phosphorothioates, in complex biological and environmental samples. nih.govnih.gov This technique offers superior selectivity and sensitivity. researchgate.net After separation on an LC column (often a reversed-phase C18 column), the eluent is directed to the mass spectrometer's ion source, where molecules are ionized, commonly using electrospray ionization (ESI). nih.gov In the MS/MS system, a specific precursor ion corresponding to this compound is selected, fragmented, and then one or more specific product ions are monitored for quantification. nih.govnih.gov This process, known as multiple reaction monitoring (MRM), drastically reduces background noise and enhances specificity, allowing for reliable quantification at very low concentrations. researchgate.neteurl-pesticides.eu Ion-pair reversed-phase chromatography can also be employed to improve retention and separation of polar organophosphorus compounds. nih.govnih.gov

Spectroscopic Approaches

Spectroscopy provides detailed information about the molecular structure and composition of this compound, serving as a powerful tool for identification, characterization, and structural elucidation.

Beyond its use as a detector for chromatography, mass spectrometry is a primary tool for determining the molecular weight and structure of this compound. High-resolution MS can provide a highly accurate mass measurement, which helps in confirming the elemental formula. nih.gov

The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. acs.org When the protonated molecule [M+H]⁺ of a phosphorothioate is subjected to collision-induced dissociation (CID), it breaks apart in a predictable manner. nih.govacs.org The study of analogous compounds like O,O-dimethyl O-aryl phosphorothionates shows characteristic fragmentation pathways, including the loss of methanol (B129727) (CH₃OH) and the formation of key fragment ions such as (CH₃O)₂PS⁺ (m/z 125) and (CH₃O)₂PO⁺ (m/z 109). acs.org The analysis of these fragments helps to piece together the original structure and confirm the identity of the compound.

Table 2: Predicted Mass Spectrometry Fragments for this compound (C₄H₁₁O₃PS)

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Reference |

|---|---|---|---|

| [M+H]⁺ | C₄H₁₂O₃PS⁺ | 171 | nih.gov |

| [(CH₃O)₂PSOH]⁺ | C₂H₈O₃PS⁺ | 143 | acs.org |

| [(CH₃O)₂PS]⁺ | C₂H₆O₂PS⁺ | 125 | acs.org |

| [(CH₃O)₂PO]⁺ | C₂H₆O₃P⁺ | 109 | acs.org |

| [CH₃O(H)PO₂H]⁺ | CH₅O₃P⁺ | 96 | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural characterization of molecules in solution. For this compound, several NMR active nuclei provide a wealth of information.

¹H NMR: Proton NMR would identify all hydrogen-containing groups. It would show distinct signals for the two methoxy (B1213986) (O-CH₃) groups and the ethyl (S-CH₂-CH₃) group, with chemical shifts, integration values, and splitting patterns confirming their connectivity.

¹³C NMR: Carbon NMR would show signals for each unique carbon atom in the molecule: the two methoxy carbons and the two carbons of the ethyl group.

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. It provides a single signal whose chemical shift is highly sensitive to the electronic environment around the phosphorus atom, confirming the phosphorothioate structure. researchgate.net

Together, these NMR experiments allow for the unambiguous assignment of the compound's constitution. nih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra display bands corresponding to the stretching and bending of specific chemical bonds. For this compound, key vibrational bands would be expected for the P=O (or P=S if thione isomer is present), P-O-C, C-H, and P-S-C bonds. dtic.mil Analysis of these frequencies provides a characteristic fingerprint of the molecule and confirms the presence of its key functional groups. nih.govdtic.mil For instance, IR studies on related organophosphorus compounds have identified characteristic absorption bands that are invaluable for identifying the compound and monitoring its potential degradation over time. dtic.mil

Structure

3D Structure

Properties

CAS No. |

6389-81-7 |

|---|---|

Molecular Formula |

C4H11O3PS |

Molecular Weight |

170.17 g/mol |

IUPAC Name |

1-dimethoxyphosphorylsulfanylethane |

InChI |

InChI=1S/C4H11O3PS/c1-4-9-8(5,6-2)7-3/h4H2,1-3H3 |

InChI Key |

KEVXARPBRXTLQG-UHFFFAOYSA-N |

SMILES |

CCSP(=O)(OC)OC |

Canonical SMILES |

CCSP(=O)(OC)OC |

Other CAS No. |

6389-81-7 |

Synonyms |

O,O-dimethyl S-ethyl phosphorothioate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of O,o Dimethyl S Ethyl Phosphorothioate

Established Synthetic Pathways for O,O-Dimethyl S-ethyl phosphorothioate (B77711)

Traditional methods for synthesizing phosphorothioates are robust and have been refined over years of research. These pathways typically involve the formation of the critical P-S bond through reactions that bring together phosphorus- and sulfur-containing precursors.

The synthesis of S-alkyl phosphorothioates generally follows two primary mechanistic routes. The first involves the phosphorylation of a thiol. In this approach, a sulfur nucleophile, such as the thiolate anion derived from ethanethiol (B150549), attacks an electrophilic phosphorus center. A common phosphorus electrophile is a dialkyl phosphorochloridate, like O,O-dimethyl phosphorochloridothioate, though this would yield a different isomer. For the target S-ethyl compound, O,O-dimethyl phosphorochloridate would be a suitable precursor. Traditionally, phosphorothioates were prepared via the nucleophilic substitution of thiols with a dialkyl chlorophosphate in the presence of a base. bohrium.com

A second, widely used mechanism is the Arbuzov-type reaction or a related nucleophilic attack by a trivalent phosphorus compound on a sulfur electrophile. For instance, a trialkyl phosphite (B83602), such as trimethyl phosphite, can react with a sulfenyl chloride. acs.org In the context of O,O-Dimethyl S-ethyl phosphorothioate, this would involve the reaction of dimethyl phosphite (in its trivalent tautomeric form) or a related P(III) species with an electrophilic source of the "S-ethyl" group, such as ethyl sulfenyl chloride.

Another established method involves the reaction of a salt of a phosphorothioic acid with an alkylating agent. acs.org In this case, the sodium or potassium salt of O,O-dimethyl phosphorothioic acid would be reacted with an ethyl halide (e.g., ethyl bromide or ethyl iodide). The phosphorothioate anion acts as a nucleophile, displacing the halide to form the S-ethyl bond.

The selection of precursors is dictated by the chosen synthetic pathway. Each route requires a specific combination of reagents to construct the target molecule, this compound.

For the phosphorylation of a thiol , the key precursors are:

Ethanethiol (CH₃CH₂SH): This provides the S-ethyl moiety. It is typically deprotonated by a base to form the more nucleophilic ethanethiolate.

O,O-Dimethyl Phosphorochloridate ((CH₃O)₂P(O)Cl): This serves as the source of the dimethyl phosphate (B84403) group.

Base: A non-nucleophilic base, such as triethylamine (B128534) or potassium carbonate, is used to neutralize the HCl byproduct and facilitate the reaction.

For the alkylation of a phosphorothioate salt , the precursors include:

Sodium or Potassium O,O-dimethyl phosphorothioate ((CH₃O)₂P(S)O⁻ Na⁺): This is the key intermediate, providing the bulk of the final structure. It is often prepared from O,O-dimethyl phosphorodithioic acid or by sulfurization of dimethyl phosphite. nwsuaf.edu.cn

Ethylating Agent: An electrophilic source of the ethyl group, such as ethyl bromide (CH₃CH₂Br) or ethyl iodide (CH₃CH₂I), is required.

The table below summarizes the primary precursors and their roles in these established synthetic routes.

| Synthetic Route | Phosphorus Precursor | Sulfur Precursor | Ethyl Group Source | Role of Reagents |

| Phosphorylation of Thiol | O,O-Dimethyl Phosphorochloridate | Ethanethiol | Ethanethiol | Thiol acts as a nucleophile; Phosphorochloridate is the electrophile. |

| Alkylation of Salt | Sodium O,O-dimethyl phosphorothioate | (part of precursor) | Ethyl Halide | Phosphorothioate is the nucleophile; Ethyl halide is the electrophile. |

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and side products. Key parameters that are typically adjusted include temperature, solvent, reaction time, and the nature and concentration of reagents and activators. nih.govresearchgate.net

Solvent: The choice of solvent depends on the solubility of the reactants and its inertness to the reaction conditions. For reactions involving salts, polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) are often effective. nih.gov

Temperature: The reaction temperature influences the rate of reaction. While higher temperatures can speed up the formation of the desired product, they can also promote side reactions. For example, the Arbuzov reaction often requires heating, but excessive temperatures can lead to decomposition. researchgate.net Reactions involving highly reactive species like sulfenyl chlorides may be performed at low temperatures (-30 °C) to control the reaction. acs.org

Reaction Time: The progress of the reaction is typically monitored using techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to determine the optimal time for quenching the reaction. In automated oligonucleotide synthesis, a related field, coupling times are precisely controlled, often in the range of 2.5 to 15 minutes, to ensure high efficiency. nih.gov

Reagent Stoichiometry: Using a slight excess of one reagent can drive the reaction to completion. For instance, when using an alkylating agent, a small excess may be used to ensure all the phosphorothioate salt is consumed. Slower addition of a reagent, such as triethyl phosphite, has been shown to improve selectivity and yield in related phosphonate (B1237965) syntheses. researchgate.net

By carefully controlling these parameters, yields for established phosphorothioate syntheses can be significantly improved, often reaching levels suitable for industrial production.

Novel Approaches in this compound Synthesis

While traditional methods are effective, research continues into developing more efficient, environmentally friendly, and versatile synthetic routes. These novel approaches often focus on avoiding harsh reagents or catalysts or achieving specific stereochemical outcomes in more complex molecules.

A significant advancement in phosphorothioate synthesis is the development of catalyst-free methods. researchgate.net One such method involves the reaction of dialkyl phosphites with thiols in the presence of dimethyl sulfoxide (B87167) (DMSO), which acts as both the solvent and an oxidant. bohrium.comresearchgate.net

For the synthesis of this compound, this process would involve:

Reactants: Dimethyl phosphite ((CH₃O)₂P(O)H) and ethanethiol (CH₃CH₂SH).

Solvent/Oxidant: DMSO.

The proposed mechanism for this catalyst-free reaction proceeds through two main steps: bohrium.comresearchgate.net

Oxidation of the Thiol: DMSO oxidizes two molecules of ethanethiol to form diethyl disulfide (CH₃CH₂-S-S-CH₂CH₃).

Nucleophilic Attack: The dimethyl phosphite, existing in equilibrium with its trivalent tautomer, acts as a nucleophile, attacking the disulfide. This P-S bond formation leads to the desired this compound and a molecule of ethanethiol as a byproduct.

This method is advantageous as it avoids the use of metal catalysts and pre-formed sulfenyl halides, making it a greener and more convenient process. researchgate.netdntb.gov.ua The reaction conditions are typically mild, and the procedure is often a one-pot synthesis. bohrium.com

The phosphorus atom in this compound is achiral because two of the substituents attached to it are identical (two methoxy (B1213986) groups). Therefore, stereoselective synthesis is not a concern for this specific molecule.

However, in the broader context of phosphorothioate chemistry, stereoselectivity is of paramount importance, particularly for phosphorothioate diesters used in therapeutic oligonucleotides. google.com In these molecules, the phosphorus atom is linked to two different nucleosides, an oxygen atom, and a sulfur atom, making it a chiral center with either an Rp or Sp configuration. The stereochemistry at this center can significantly impact the therapeutic properties of the oligonucleotide.

Novel synthetic approaches have been developed to control this stereochemistry. A leading strategy is the oxathiaphospholane method . umich.edu This approach utilizes diastereomerically pure nucleoside monomers that have a 2-thio-1,3,2-oxathiaphospholane ring attached. umich.edu The key features of this method are:

It employs P-diastereomerically pure building blocks. umich.edu

The coupling of these monomers to a growing oligonucleotide chain is highly stereospecific, proceeding with retention of configuration at the phosphorus atom. umich.edu

This method allows for the synthesis of oligonucleotides with all-Rp or all-Sp phosphorothioate linkages, which is crucial for investigating and optimizing their biological activity. google.com

While not directly applicable to the achiral this compound, these stereoselective methods represent the cutting edge of phosphorothioate synthesis and are critical for the development of next-generation nucleic acid therapeutics. acsgcipr.orgnih.gov

Derivatization Strategies for this compound Analogs

The chemical modification of this compound and related compounds is a key area of research for the development of new molecules with tailored properties. These strategies involve the introduction of various functional groups and structural motifs to create a diverse range of analogs.

One common approach involves the reaction of sodium O,O-dimethyl phosphorodithioate (B1214789) with different reagents to introduce new S-substituents. For instance, reaction with chloroacetic acid or acrylonitrile (B1666552) can be used to synthesize haptens for use in immunoassays nwsuaf.edu.cn. Another significant derivatization pathway is the S-arylation of phosphorothioate diesters, which can be achieved using diaryliodonium salts. This metal-free method allows for the formation of a P–S-Aryl bond, providing access to a class of compounds with distinct electronic and steric properties nwsuaf.edu.cn.

The synthesis of S-alkyl phosphorothioates can also be achieved through the difunctionalization of alkenes. A three-component regioselective phosphorothiolation-halogenation of enamides or enoates with P(O)SH compounds and N-halosuccinimide (NXS) offers a route to β-halogenated phosphorothioates. Furthermore, the development of phosphoramidite (B1245037) reagents has enabled the synthesis of more complex analogs, including oligonucleotide phosphorothioates where the phosphorothioate linkage is a key structural feature nih.gov.

The following table summarizes various derivatization strategies for producing analogs of this compound.

Table 1: Derivatization Strategies for Phosphorothioate Analogs

| Starting Material | Reagent(s) | Product Type | Reference |

| Sodium O,O-dimethyl phosphorodithioate | Chloroacetic acid, Acrylonitrile | Haptens for immunoassay | nwsuaf.edu.cn |

| O,O-Diaryl/dialkyl phosphorothioate | Diaryliodonium salts | S-Aryl phosphorothioates | nwsuaf.edu.cn |

| Enamides/Enoates, P(O)SH compounds | N-Halosuccinimide (NXS) | β-Halogenated phosphorothioates | |

| Nucleoside phosphoramidites | Sulfurizing agents | Oligonucleotide phosphorothioates | nih.gov |

| O,O-Dialkyl phosphorodithioic acids | Methylating agents | O,O,S-Trimethyl phosphorodithioate | nih.gov |

Structure-Reactivity Relationship (SRR) Investigations of Phosphorothioate Derivatives

The relationship between the chemical structure of phosphorothioate derivatives and their reactivity is a critical aspect of their design and application. Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to understand how modifications to the molecular structure influence biological and chemical activity.

For organophosphorus compounds, including phosphorothioates, key molecular descriptors that influence reactivity include electronic parameters, steric factors, and hydrophobicity. For example, the electronic properties of the substituents on the phosphorus atom and the nature of the leaving group significantly affect the rate of reaction with biological targets such as acetylcholinesterase. Studies have shown that the toxicity of O,O-dimethyl S-alkyl phosphorothioate esters is dependent on the nature of the S-alkyl group. For instance, this compound (OOS-DMEP) exhibits a different toxicity profile compared to its S-propyl (OOS-DMPP) and S-butyl (OOS-DMBP) analogs, indicating a clear structure-activity relationship nih.gov.

The reactivity of these compounds is also influenced by the transition state structure in nucleophilic substitution reactions. The nature of the nucleophile, the leaving group, and the solvent can alter the mechanism from a concerted process to a more associative or dissociative pathway nih.gov.

The following table presents key findings from structure-reactivity relationship studies on phosphorothioate derivatives.

Table 2: Structure-Reactivity Relationship Findings for Phosphorothioate Derivatives

| Structural Variation | Observed Effect on Reactivity/Activity | Key Findings | Reference(s) |

| S-Alkyl chain length (ethyl vs. propyl/butyl) in O,O-dimethyl S-alkyl phosphorothioates | Altered in vivo toxicity profiles | OOS-DMEP showed a "delayed death" pattern and induced pulmonary injury, unlike the S-propyl and S-butyl analogs. | nih.gov |

| Substituents on the aryl group of O,O-dimethyl S-aryl phosphorothioates | Varied inhibition of acetylcholinesterase | The electronic nature of the aryl substituent influences the phosphorylation rate of the enzyme. | |

| Nucleophile and leaving group basicity in reactions of aryl dimethylphosphinothioate esters | Change in reaction mechanism | A shift from a concerted to an associative mechanism was observed with changing solvent and nucleophile/leaving group properties. | nih.gov |

| Heterology in hapten structure for immunoassays | Altered sensitivity and specificity of the assay | The position of the linker arm on the hapten significantly affects the performance of the immunoassay for O,O-dimethyl organophosphorus pesticides. | nwsuaf.edu.cn |

Isomerization and Rearrangement Processes

Phosphorothioate esters are known to undergo isomerization and rearrangement reactions, with the thiono-thiolo rearrangement being a prominent example. This process involves the conversion of a thiono isomer (P=S) to a thiolo isomer (P=O) with the migration of an alkyl or aryl group from an oxygen atom to the sulfur atom.

The thiono-thiolo rearrangement of O-alkyl phosphorodichloridothioates has been shown to be a complex process involving simultaneous rearrangement, decomposition, and disproportionation reactions jlu.edu.cn. The mechanism is thought to proceed through an intramolecular or intermolecular pathway, often catalyzed by heat or electrophilic reagents. The Hard and Soft Acids and Bases (HSAB) principle can be used to rationalize the reaction mechanism, where the "hard" phosphorus center prefers to bond with the "hard" oxygen, while the "soft" alkyl/aryl group migrates to the "soft" sulfur atom.

This isomerization is a synthetically useful method for the preparation of S-alkyl phosphorothioates. For example, S-isopropyl phosphorodichloridothioate has been synthesized for the first time using this isomerization method jlu.edu.cn. The reaction conditions, including temperature and the presence of catalysts, can significantly influence the rate and yield of the isomerization product.

The study of these rearrangement processes is crucial for understanding the stability and chemical behavior of phosphorothioate compounds, as the resulting isomers can have markedly different chemical and biological properties.

Environmental Dynamics and Transformation Pathways of O,o Dimethyl S Ethyl Phosphorothioate

Abiotic Degradation Mechanisms

Abiotic degradation encompasses the chemical transformation of a compound without the involvement of biological organisms. For O,O-Dimethyl S-ethyl phosphorothioate (B77711), the principal abiotic degradation mechanisms include hydrolysis, photolysis, and oxidation.

Hydrolysis is a primary pathway for the degradation of many organophosphorus esters in aquatic environments. The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of catalysts. The structure of O,O-Dimethyl S-ethyl phosphorothioate features a phosphorus atom bonded to two methoxy (B1213986) groups, a sulfur atom, and an ethyl group via the sulfur atom. This structure provides multiple sites susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

The hydrolysis of phosphorothioates can proceed through the cleavage of the P-S or P-O bonds. Studies on analogous compounds, such as O,S-diethyl phenylphosphonothioate, have shown that hydrolysis can lead to a mixture of products resulting from both P-S and P-O bond breakage. acs.org For this compound, hydrolysis is expected to yield O,O-dimethyl phosphorothioic acid and ethanethiol (B150549) upon cleavage of the P-S bond, and S-ethyl phosphorothioic acid and methanol (B129727) upon cleavage of a P-O bond. The relative prevalence of these pathways is dependent on the reaction conditions.

The kinetics of hydrolysis for organophosphorus compounds are often pH-dependent. Alkaline hydrolysis is typically much faster than neutral or acidic hydrolysis. For instance, the hydrolysis of dimethylparathion (a related O,O-dimethyl phosphorothioate) is a bimolecular reaction with a rate constant that is significantly higher than its diethyl analogue, indicating that the methyl groups enhance the susceptibility to hydrolysis. researchgate.net The rate of hydrolysis for thioesters is also influenced by pH, with base-mediated hydrolysis being a significant degradation pathway. harvard.eduresearchgate.net

Table 1: Potential Hydrolysis Products of this compound

| Precursor Compound | Bond Cleaved | Hydrolysis Products |

| This compound | P-S | O,O-Dimethyl phosphorothioic acid, Ethanethiol |

| This compound | P-O | S-Ethyl phosphorothioic acid, Methanol |

This table presents potential hydrolysis products based on the chemical structure and known degradation pathways of similar organophosphorus compounds.

Photolytic degradation, or photolysis, involves the breakdown of a chemical by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. This process can be a significant degradation pathway for pesticides present in the upper layers of water bodies and on the surfaces of soil and plants. The rate and products of photolysis are influenced by factors such as the wavelength and intensity of light, the presence of photosensitizers (e.g., humic substances), and the chemical matrix.

While specific studies on the photolysis of this compound are limited, research on other organophosphorus pesticides indicates that photolysis can lead to oxidation, isomerization, and cleavage of the phosphoester bonds. For instance, the photolysis of other organophosphorus pesticides has been shown to be more efficient under alkaline conditions and can be influenced by the light source. nih.gov

The primary photochemical reactions for this compound could involve the oxidation of the P=S bond to a P=O bond, forming the more toxic oxon analogue, O,O-dimethyl S-ethyl phosphate (B84403). Further degradation could lead to the cleavage of the P-S or P-O bonds, resulting in smaller, more polar molecules.

Oxidative transformations are mediated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen, which are naturally present in aquatic and atmospheric environments. nih.gov These highly reactive species can initiate the degradation of organic pollutants.

In aquatic systems, hydroxyl radicals are primarily generated through the photolysis of nitrate (B79036) and dissolved organic matter. The reaction of •OH with organophosphorus compounds like dimethyl methylphosphonate (B1257008) and diethyl methylphosphonate proceeds via hydrogen abstraction from the alkyl groups, leading to the formation of carbon-centered radicals. researchgate.net These radicals can then react with oxygen to form various degradation products. researchgate.net For this compound, •OH attack could occur on the methoxy and ethyl groups, leading to their transformation.

In the atmosphere, gas-phase this compound can be degraded by hydroxyl radicals. The rate of this reaction will determine its atmospheric lifetime. By analogy with other organophosphorus compounds, the primary atmospheric sink is expected to be reaction with •OH radicals.

Biotic Degradation Mechanisms (Biodegradation)

Biodegradation involves the breakdown of organic compounds by microorganisms and their enzymes. This is a crucial process for the removal of pesticides from soil and water environments.

A wide range of microorganisms, including bacteria and fungi, have been shown to degrade organophosphorus pesticides. oup.comoup.com The primary mechanism of microbial degradation is often enzymatic hydrolysis. oup.comoup.com For this compound, microbial degradation is likely to initiate with the cleavage of the P-S or P-O bonds.

Studies on the biodegradation of malathion (B1675926), which also contains a dimethyl phosphorothioate moiety, have identified several bacterial species capable of its degradation, including species of Bacillus, Pseudomonas, and Micrococcus. mdpi.com These microorganisms are often able to utilize the pesticide as a source of carbon, phosphorus, or energy. For example, consortia of Micrococcus aloeverae, Bacillus cereus, and Bacillus paramycoides have been shown to effectively degrade malathion in soil. mdpi.com It is plausible that similar microbial communities could be involved in the degradation of this compound.

The degradation of organophosphorus compounds in soil is influenced by environmental factors such as temperature, moisture, pH, and organic matter content, which affect microbial activity. oup.com

Table 2: Microorganisms Potentially Involved in the Degradation of this compound

| Microorganism Genus | Basis for Inclusion |

| Bacillus | Known to degrade related organophosphorus pesticides like malathion. mdpi.com |

| Pseudomonas | Many species are known to degrade a wide range of organophosphorus compounds. oup.com |

| Micrococcus | Identified in consortia that effectively degrade malathion. mdpi.com |

| Arthrobacter | A species of Arthrobacter was found to cometabolize dimethylsilanediol, indicating metabolic versatility. nih.gov |

| Fusarium | A fungus, Fusarium oxysporum, has been shown to cometabolize dimethylsilanediol. nih.gov |

This table is based on microorganisms identified in the degradation of structurally similar compounds.

The enzymatic biotransformation of this compound is primarily carried out by hydrolases, such as phosphotriesterases, which catalyze the cleavage of the phosphoester bonds. These enzymes are found in a variety of microorganisms and are key to the detoxification of organophosphorus compounds.

The initial enzymatic attack on this compound would likely involve the hydrolysis of the P-S bond, which is a common pathway for phosphorothioates. This would result in the formation of O,O-dimethyl phosphorothioic acid and ethanethiol. Subsequent enzymatic action could further break down these initial products. For instance, the resulting O,O-dimethyl phosphorothioic acid can be further hydrolyzed to phosphoric acid and methanol.

The efficiency of enzymatic biotransformation can be influenced by the specific enzymes present in the microbial population and the bioavailability of the compound in the environmental matrix, such as soil or sediment. Co-metabolism, where the degradation of the pesticide occurs in the presence of another primary substrate, can also be a significant process. nih.gov

Gene Expression and Enzyme Activity in Biodegradation Processes

The biodegradation of organophosphorus (OP) compounds, such as this compound, is primarily a microbial process driven by specific enzymes. While direct research on the gene expression and enzyme activity for this specific compound is limited, extensive studies on structurally similar OPs provide significant insights into the probable degradation pathways.

Microorganisms capable of degrading organophosphorus pesticides often possess genes that code for hydrolytic enzymes. scispace.com These enzymes, including phosphotriesterases (PTEs), organophosphorus hydrolase (OPH), and methyl parathion (B1678463) hydrolase (MPH), play a critical role in the initial steps of detoxification. scispace.comnih.gov The genes responsible for producing these enzymes, such as the opd (organophosphate degradation) and mpd (methyl parathion degrading) genes, have been identified in various soil bacteria, including species from the genera Burkholderia, Pseudomonas, and Flavobacterium. nih.govnih.govmdpi.com

Transcriptional analyses of bacteria like Burkholderia zhejiangensis during the degradation of methyl parathion have revealed the overexpression of genes related to xenobiotic degradation. nih.gov These studies help in identifying the catabolic pathways involved in utilizing the pesticide as a source of carbon and energy. nih.gov The enzymatic action typically involves the hydrolysis of the phosphoester bonds (P-O or P-S), leading to the formation of less toxic, more water-soluble metabolites. scispace.com For this compound, it is hypothesized that bacterial enzymes would target the P-S bond, leading to the formation of O,O-dimethyl phosphorothioic acid and ethanethiol.

The primary enzyme families implicated in the degradation of organophosphorus pesticides are esterases, glutathione (B108866) S-transferases (GSTs), and cytochrome P450 monooxygenases. scispace.com PTEs, in particular, are highly efficient in hydrolyzing a wide range of organophosphorus triesters. nih.gov These enzymes are often encoded on mobile genetic elements like plasmids, which allows for horizontal gene transfer among soil microbial communities, enhancing the adaptation and proliferation of pesticide-degrading capabilities in contaminated environments. scispace.com

Table 1: Key Enzymes and Genes in Organophosphorus Pesticide Biodegradation

| Enzyme/Gene | Function | Organism Examples |

| Phosphotriesterase (PTE) / opd gene | Hydrolyzes P-O and P-S bonds in various OPs | Brevundimonas diminuta, Flavobacterium sp. |

| Methyl Parathion Hydrolase (MPH) / mpd gene | Specifically hydrolyzes methyl parathion and related compounds | Plesiomonas sp., Burkholderia zhejiangensis |

| Organophosphorus Hydrolase (OPH) | Broad-spectrum hydrolysis of organophosphates | Pseudomonas sp., Agrobacterium radiobacter |

This table summarizes enzymes and genes involved in the biodegradation of organophosphorus pesticides in general, as direct data for this compound is not available.

Environmental Fate and Transport Processes

The environmental fate and transport of this compound are governed by a combination of physical and chemical processes that determine its distribution and persistence in various environmental compartments.

The mobility of this compound in the subsurface environment is significantly influenced by its adsorption to soil and sediment particles. While specific studies on this compound are scarce, research on other organophosphorus pesticides like dimethoate (B1670662), fenthion (B1672539), and prothiofos (B128851) provides a framework for understanding its likely behavior. researchgate.netresearchgate.net

Adsorption is influenced by soil properties such as organic matter content, clay content and type, and pH. researchgate.net Organophosphorus pesticides tend to adsorb to soil organic matter and clay minerals through mechanisms like hydrogen bonding, van der Waals forces, and complexation reactions. researchgate.net The strength of this adsorption is quantified by the soil-water partition coefficient (Kd) or the organic carbon-normalized adsorption coefficient (Koc).

Studies on dimethoate and fenthion in different Greek soils demonstrated that fenthion, being more hydrophobic, adsorbed more strongly than the more water-soluble dimethoate. researchgate.net Desorption experiments revealed that dimethoate was weakly adsorbed and easily desorbed with water, indicating a higher potential for leaching. researchgate.net Conversely, fenthion was strongly adsorbed. researchgate.net Research on prothiofos removal from water using agricultural waste as adsorbents showed that adsorption was pH-dependent and could be described by Langmuir and Freundlich isotherm models. researchgate.net These models are commonly used to characterize the adsorption equilibrium of pesticides in soil.

Table 2: Adsorption Characteristics of Structurally Related Organophosphorus Pesticides

| Compound | Adsorbent/Soil Type | Key Findings | Reference |

| Dimethoate | Three Greek agricultural soils | Weakly adsorbed, easily desorbed with water. | researchgate.net |

| Fenthion | Three Greek agricultural soils | Strongly adsorbed, with limited desorption by water. | researchgate.net |

| Prothiofos | Orange peel and apricot kernel | Adsorption efficiency was pH-dependent and fitted well with Langmuir and Freundlich models. | researchgate.net |

This table presents data for other organophosphorus pesticides to infer the potential behavior of this compound.

Volatilization can be a significant dissipation pathway for pesticides applied to crops and soil, potentially leading to atmospheric transport. researchgate.net This process is governed by the compound's vapor pressure and Henry's Law constant, as well as environmental factors like temperature, wind speed, and soil moisture. researchgate.net

Modeling studies of other pesticides have shown that volatilization rates can be high in the first few days after application and are influenced by factors such as whether the pesticide is applied to plant surfaces or directly to the soil. researchgate.net Pesticides generally volatilize faster and to a greater extent from plant surfaces than from soil. researchgate.net

The potential for this compound to leach through the soil profile and contaminate groundwater is a key environmental concern. A compound's leaching potential is related to its persistence in soil and its mobility, which is inversely related to its adsorption to soil particles.

Compounds that are both persistent and mobile are often referred to as Persistent and Mobile Organic Compounds (PMOCs), which pose a significant threat to groundwater resources. dtu.dk The leaching potential of a pesticide can be estimated using indices such as the Groundwater Ubiquity Score (GUS), which is calculated based on the pesticide's half-life in soil and its Koc value.

Although specific leaching studies for this compound are not available in the reviewed literature, the principles governing pesticide mobility suggest that its behavior would be dictated by its water solubility and its interaction with soil colloids. Generally, organophosphorus pesticides with lower Koc values and longer half-lives are more likely to leach. For example, studies on other pesticides have shown that those with low Koc values and relatively long half-lives exhibit high leaching potential. The mobility of contaminants in groundwater can also be influenced by factors such as the presence of fractures in clayey soils and the hydrogeology of the area. dtu.dknih.gov

Analytical Methodologies for the Detection and Quantification of O,o Dimethyl S Ethyl Phosphorothioate

Sample Preparation and Extraction Methodologies for Diverse Environmental Matrices

The accurate detection and quantification of O,O-Dimethyl S-ethyl phosphorothioate (B77711) in environmental samples is contingent upon effective sample preparation and extraction. These initial steps are critical for isolating the target analyte from complex matrices, concentrating it to detectable levels, and removing interfering substances that could compromise the accuracy of subsequent analysis. The choice of methodology is largely dependent on the specific characteristics of the environmental matrix, such as water, soil, or sediment.

A prevalent technique for the extraction of organophosphorus compounds, including phosphorothioates, from aqueous samples is Solid Phase Extraction (SPE) . nih.gov In this method, a water sample is passed through a cartridge containing a solid adsorbent. nih.gov The analyte of interest is retained on the sorbent, while the bulk of the water and water-soluble impurities pass through. The analyte is then eluted from the cartridge using a small volume of an organic solvent. nih.gov For O,O-Dimethyl S-ethyl phosphorothioate and related compounds, C18 (octadecyl-bonded silica) is a commonly used sorbent material due to its effectiveness in retaining nonpolar to moderately polar compounds from aqueous solutions. nih.govresearchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME) represents a newer, miniaturized sample preparation technique that offers high enrichment factors and reduced solvent consumption. nih.gov This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. nih.gov This creates a cloudy solution of fine droplets, maximizing the surface area for the transfer of the analyte from the aqueous phase to the extraction solvent. nih.gov After centrifugation, the sedimented phase containing the concentrated analyte is collected for analysis.

For solid matrices such as soil and sediment, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained popularity for the extraction of pesticide residues. researchgate.netaccscience.com The typical QuEChERS procedure involves an initial extraction with an organic solvent (commonly acetonitrile) and partitioning salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation and remove water. This is followed by a dispersive solid-phase extraction (d-SPE) step for cleanup, where a small amount of sorbent is added to the extract to remove interfering matrix components.

The selection of an appropriate extraction method is a balance between recovery, selectivity, cost, and environmental impact. Greener sample preparation techniques that minimize solvent use and waste generation are increasingly being adopted. leuphana.deresearchgate.net

Table 1: Overview of Sample Preparation and Extraction Methodologies

| Methodology | Principle | Applicable Matrices | Key Advantages |

|---|---|---|---|

| Solid Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent from a liquid sample and then eluted with a small volume of solvent. nih.gov | Water, liquid samples | High recovery, good selectivity, potential for automation. nih.gov |

| Dispersive Liquid-Liquid Microextraction (DLLME) | A mixture of an extraction solvent and a disperser solvent is injected into an aqueous sample, forming an emulsion for rapid analyte transfer. nih.gov | Water, aqueous extracts | High enrichment factor, low solvent consumption, fast. nih.gov |

| QuEChERS | An extraction and cleanup method involving solvent extraction, salting-out, and dispersive solid-phase extraction. researchgate.netaccscience.com | Soil, sediment, food products | Fast, easy, low cost, effective, rugged, and safe. researchgate.netaccscience.com |

Method Validation and Quality Assurance in this compound Analysis

Method validation is an essential process to ensure that an analytical method is suitable for its intended purpose. For the analysis of this compound, a validated method provides confidence in the reported results, which is crucial for environmental monitoring and regulatory compliance. Quality assurance encompasses the systematic actions necessary to provide adequate confidence that a product or service will satisfy given requirements for quality.

A comprehensive method validation for this compound analysis typically evaluates several key parameters:

Linearity: This establishes the concentration range over which the analytical method provides a response that is directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing a series of standards of known concentrations. The linearity is typically expressed by the coefficient of determination (R²), with values close to 1.0 indicating excellent linearity. researchgate.netaccscience.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical instrument, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For trace environmental analysis, low LODs and LOQs are critical. For instance, a method for a related compound, O,S-dimethyl hydrogen phosphorothioate, achieved a limit of detection of 0.004 ppm and a limit of quantitation of 0.02 ppm in urine samples. nih.govresearchgate.net

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, often assessed through recovery studies by analyzing spiked samples at various concentrations. Precision is the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (RSD). For a validated method for a similar compound, dimethyl methylphosphonate (B1257008), recovery values were between 95.7% and 97.3%, with intraday and interday RSDs of 3.5% and 3.7%, respectively. researchgate.netaccscience.com

Specificity and Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or matrix components. Chromatographic techniques coupled with mass spectrometry (e.g., GC-MS or LC-MS) provide high selectivity and are often used to confirm the identity of the analyte. google.com

Robustness: This parameter assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Quality assurance in the analysis of this compound involves the routine implementation of quality control (QC) measures. This includes the regular analysis of blanks (to check for contamination), calibration standards, and QC samples (spiked samples at known concentrations) within each analytical batch. Participation in proficiency testing schemes, where a laboratory's results are compared to those of other laboratories, is also a vital component of external quality assurance. researchgate.netaccscience.com

Table 2: Key Parameters for Method Validation

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (R²) | The degree to which the method's response is proportional to the analyte concentration. | R² ≥ 0.99 |

| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably detected. | Method- and application-specific. |

| Limit of Quantification (LOQ) | The lowest analyte concentration that can be measured with acceptable precision and accuracy. | Method- and application-specific. |

| Accuracy (Recovery) | The closeness of the measured value to the true value, expressed as a percentage. | Typically 80-120% |

| Precision (RSD) | The closeness of repeated measurements, expressed as the relative standard deviation. | Typically < 15-20% |

Biogeochemical Cycling and Ecological Interactions of O,o Dimethyl S Ethyl Phosphorothioate

Occurrence and Persistence in Ecosystems

The environmental presence and persistence of O,O-Dimethyl S-ethyl phosphorothioate (B77711), an organophosphate compound, are influenced by various physical, chemical, and biological factors. Its distribution and longevity in aquatic and terrestrial ecosystems, as well as its potential for atmospheric transport, are key to understanding its ecological impact.

Limited specific data is available in the reviewed literature regarding the direct detection and persistence of O,O-Dimethyl S-ethyl phosphorothioate in various aquatic environments. However, the behavior of related organophosphate compounds can provide insights into its likely fate. Organophosphates in aquatic systems are subject to several degradation processes, including hydrolysis, photolysis, and microbial degradation. The persistence of these compounds is highly dependent on factors such as water pH, temperature, and the presence of microbial populations. chemicalbook.com

Hydrolysis is a major degradation pathway for many organophosphates, with the rate often increasing in more alkaline conditions. dss.go.th For instance, the related compound omethoate (B27486) shows significantly different hydrolysis half-lives at varying pH levels, being much more rapid in alkaline water. dss.go.th While specific hydrolysis rates for this compound were not found, this general principle likely applies.

The presence of sediment can also influence the persistence of organophosphates. Adsorption to sediment particles can reduce the concentration of the compound in the water column, but may also lead to its accumulation in the sediment, where degradation rates can differ. researchgate.net

In terrestrial environments, this compound's persistence is governed by its interaction with soil components and its uptake and metabolism by plants. The degradation of organophosphates in soil is primarily driven by microbial activity, although abiotic processes like hydrolysis also contribute. The rate of degradation is influenced by soil type, organic matter content, moisture, and temperature. dss.go.th For example, the degradation of the related compound phenthoate (B1677647) in soil is largely attributed to the action of extracellular soil enzymes.

A study on a related compound, O,O-dimethyl phosphoramidothioate, indicated a half-life of 15–30 days in loamy soils, with persistence being influenced by organic carbon content and moisture levels. While not the specific compound of interest, this provides an indication of the potential persistence of similar organophosphate structures in soil.

Plants can absorb organophosphates from the soil through their root systems. The extent of this uptake and subsequent accumulation varies depending on the plant species and the specific properties of the compound.

The potential for atmospheric distribution of this compound is linked to its volatility. While specific data on its atmospheric concentration and deposition are scarce, studies on analogous compounds suggest that some organophosphates can enter the atmosphere. For instance, research on O,S-dimethyl methylphosphonothioate has provided insights into its atmospheric chemistry, particularly its reaction with OH radicals, which is a primary degradation pathway in the troposphere. chemicalbook.com The atmospheric lifetime of such compounds is estimated to be on the order of hours to a few days, suggesting that long-range atmospheric transport may be limited, but regional distribution is possible. Deposition can occur through wet (rain, snow) and dry (particle settling) processes, leading to the contamination of terrestrial and aquatic ecosystems far from the original source.

Biotransformation in Non-Target Organisms (excluding human and clinical applications)

The transformation of this compound within non-target organisms is a critical aspect of its ecological footprint. This includes its metabolism by plants and the response of microbial communities.

Plants can take up organophosphate compounds from the soil and, to a lesser extent, from the atmosphere. Once absorbed, these compounds can be metabolized through various enzymatic pathways. A study on the phytotoxic effects of methyl demeton, a mixture of isomers that includes a compound structurally related to this compound, demonstrated that different plant species exhibit varying levels of susceptibility. In this study, oats, wheat, collards, tomatoes, and sorghum were found to be among the most susceptible species to soil applications of methyl demeton.

The metabolism of organophosphates in plants generally involves oxidation, hydrolysis, and conjugation reactions, leading to the formation of metabolites that can be more or less toxic than the parent compound. Research on the uptake of various organophosphates has shown that polar, low-volatility compounds can be readily taken up by plants, with the highest concentrations often found in the leaves and stems.

Table 1: Plant Susceptibility to a Related Organophosphate Compound (Methyl Demeton) This table is based on a study of a related compound and is for illustrative purposes.

| Plant Species | Susceptibility to Soil Application |

|---|---|

| Oats | High |

| Wheat | High |

| Collards | High |

| Tomatoes | High |

| Sorghum | High |

Source:

Microorganisms play a crucial role in the degradation of organophosphate pesticides in the environment. Various bacterial and fungal species have been identified that can utilize organophosphates as a source of carbon, phosphorus, or energy, breaking them down into less complex and often less toxic substances. The primary mechanism of microbial degradation of many organophosphates is hydrolysis, catalyzed by enzymes such as phosphotriesterases.

Studies have shown that microbial communities can adapt to the presence of organophosphates, with repeated exposure leading to an enhanced degradation capacity. This adaptation often involves the selection and proliferation of microbial strains that possess the necessary degradative enzymes. For instance, some Pseudomonas species have been shown to degrade organophosphate compounds. While specific studies on the microbial degradation of this compound are limited in the reviewed literature, the general principles of organophosphate biodegradation are applicable. The compound's structure suggests it would be susceptible to microbial hydrolysis of the P-S bond.

The introduction of an organophosphate can alter the structure and function of the soil microbial community. While some microorganisms may be inhibited by its toxicity, others may thrive by utilizing it as a substrate, leading to shifts in microbial diversity and activity.

Invertebrate and Vertebrate (non-human) Biotransformation Pathways

The biotransformation of organophosphorus compounds like this compound is a critical process that determines their persistence and toxicity in living organisms. This process generally involves two phases of metabolic reactions.

In vertebrates, the primary site of biotransformation is the liver, with contributions from other organs such as the kidney and intestine. epa.gov The initial step, known as bioactivation, often involves the oxidation of the phosphorothioate (P=S) group to a more toxic oxon (P=O) form by cytochrome P450 (CYP) enzymes. epa.govnih.gov This conversion is a key factor in the acute toxicity of many organothiophosphates. nih.gov Following bioactivation, detoxification pathways work to neutralize the compound and its toxic metabolites. These pathways include hydrolysis by esterases and dearylation, which break down the molecule into more water-soluble and easily excretable products like dialkyl phosphates (DAPs) and dialkyl thiophosphates (DATPs). epa.gov

While specific studies on the biotransformation of this compound in a wide range of non-human vertebrates are limited, research on analogous compounds provides valuable insights. For instance, studies on O,O,S-trimethylphosphorothioate analogues in rats have demonstrated these general metabolic principles.

Bioaccumulation and Biomagnification Potential in Food Webs

The potential for a chemical to bioaccumulate and biomagnify in food webs is a significant environmental concern. Bioaccumulation refers to the uptake of a substance by an organism from its surrounding environment, leading to a concentration higher than that in the environment. Biomagnification, or trophic magnification, is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain.

The bioaccumulation potential of a chemical is often initially assessed using its octanol-water partition coefficient (Kow). A high Kow value suggests a greater affinity for lipids and a higher potential to accumulate in the fatty tissues of organisms. However, other factors such as metabolic rate also play a crucial role.

Currently, specific empirical data on the Bioconcentration Factor (BCF) and Trophic Magnification Factor (TMF) for this compound are not available in the scientific literature reviewed. The BCF is a measure of a chemical's concentration in an organism relative to the concentration in the surrounding water, while the TMF provides a measure of its biomagnification in a food web. nih.gov

Enzymatic and Mechanistic Studies of O,o Dimethyl S Ethyl Phosphorothioate Interactions

Phosphotriesterase Enzymes and Their Role in O,O-Dimethyl S-ethyl phosphorothioate (B77711) Hydrolysis

Phosphotriesterases (PTEs), also known as organophosphate hydrolases, are a key group of enzymes capable of hydrolyzing the ester linkages in organophosphorus compounds. oup.com These enzymes are of significant interest for bioremediation due to their ability to detoxify pesticides and nerve agents. nih.govmdpi.com

PTEs are predominantly metalloenzymes, typically containing a binuclear metal center, often with two zinc ions (Zn²⁺), within their active site. mdpi.comnih.gov This bimetallic center is crucial for the enzyme's catalytic activity. mdpi.com The structure of PTEs, such as those from Pseudomonas diminuta and Sphingobium sp. strain TCM1, reveals a (β/α)₈-barrel fold, also known as a TIM-barrel, which is a common structural motif. acs.orgnih.gov

The catalytic mechanism for the hydrolysis of organophosphates by PTE is generally accepted to be an S_N2-type reaction. mdpi.com The key steps are as follows:

Substrate Binding: The organophosphate substrate binds within a hydrophobic active site that features three pockets to accommodate the different ester groups. nih.gov The phosphoryl oxygen or sulfur atom of the substrate coordinates directly with one of the metal ions (the β-metal) in the active site, polarizing the phosphorus center and making it more susceptible to nucleophilic attack. nih.govnih.gov

Nucleophilic Attack: A hydroxide (B78521) ion, which is generated from a water molecule activated by the other metal ion (the α-metal), acts as the nucleophile. nih.gov This hydroxide directly attacks the phosphorus center. nih.gov

Transition State: An associative, pentavalent transition state is formed. nih.gov

Bond Cleavage and Product Release: The P-O or P-S bond of the leaving group is cleaved, resulting in an inversion of stereochemistry at the phosphorus center. nih.gov A proton relay system, involving amino acid residues like Histidine and Aspartic Acid, helps to shuttle protons away from the active site, facilitating the release of the products. nih.gov

Enzymes like OPHC2 from Pseudomonas pseudoalcaligenes have been characterized and show a preference for substrates with smaller substituents. nih.gov While PTE from Pseudomonas diminuta is well-studied for its activity on various organophosphates, including thiophosphates, other PTEs like Sb-PTE from Sphingobium sp. can hydrolyze both phosphorus-oxygen and phosphorus-sulfur bonds. acs.orgnih.gov

Table 1: Characteristics of Representative Phosphotriesterases (PTEs)

| Enzyme | Source Organism | Structural Fold | Metal Cofactor(s) | Catalytic Mechanism | Substrate Preference Example |

| PTE | Pseudomonas diminuta | TIM-barrel | Zn²⁺, Cd²⁺, Mn²⁺ | S_N2 Nucleophilic Attack | Paraoxon, Parathion (B1678463) |

| OpdA | Agrobacterium radiobacter | TIM-barrel | Zn²⁺ | S_N2 Nucleophilic Attack | High sequence identity and similar activity to PTE |

| OPHC2 | Pseudomonas pseudoalcaligenes | αβ/βα (Metallo-β-lactamase) | Divalent Cations | Hydrolysis | Prefers small substituents (e.g., Methyl-parathion over Ethyl-parathion). nih.gov |

| Sb-PTE | Sphingobium sp. strain TCM1 | Predicted β-propeller | Mn²⁺ | Hydrolysis | Triphenyl phosphate (B84403) (best substrate), can hydrolyze P-O and P-S bonds. acs.org |

The genetic foundation for organophosphate degradation by many bacteria lies in the organophosphate degrading (opd) gene. oup.com This gene, which codes for phosphotriesterase, has been discovered in various bacterial species isolated from geographically diverse locations, suggesting a widespread evolutionary response to organophosphate contamination. oup.com

In many cases, including in the well-studied Pseudomonas diminuta and a Flavobacterium sp., the opd gene is located on a large plasmid. nih.gov This plasmid-borne nature facilitates the horizontal gene transfer among different bacterial species, contributing to the rapid dissemination of organophosphate-degrading capabilities within microbial communities. oup.com Researchers have successfully sequenced and cloned the opd gene into various host organisms to produce the enzyme on a larger scale for bioremediation and decontamination applications. oup.com While many PTEs share high sequence similarity (e.g., PTE from P. diminuta and OpdA from Agrobacterium radiobacter have over 90% identity), other genes with similar functions but different sequences have also been identified, indicating convergent evolution for this enzymatic function. oup.comnih.gov

While wild-type PTEs are proficient at hydrolyzing certain organophosphates, their efficiency against specific targets, including chemical warfare agents and some pesticides, can be limited. nih.gov To overcome these limitations, scientists have employed directed evolution and protein engineering techniques. nih.govnih.gov

Directed evolution involves creating large libraries of mutant enzyme variants and then selecting for those with improved properties, such as higher catalytic rates or altered substrate specificity. nih.gov One powerful strategy for this is in vitro compartmentalization (IVC), where individual genes and the proteins they encode are isolated within microscopic water-in-oil emulsion droplets. nih.gov This technique allows for the high-throughput screening of millions of enzyme variants for enhanced catalytic activity. nih.gov For instance, using IVC, a phosphotriesterase was evolved to have a catalytic rate (k_cat) over 60 times higher than the already efficient wild-type enzyme. nih.gov

These engineering efforts aim to modify the enzyme's active site to better accommodate specific substrates or to improve its stability under various environmental conditions, making PTEs more robust and effective for practical decontamination applications. nih.gov

Other Enzymatic Interactions and Biotransformation

Besides direct hydrolysis by phosphotriesterases, other enzymatic pathways contribute to the biotransformation of O,O-Dimethyl S-ethyl phosphorothioate and related compounds.

Carboxylesterases (CES) are a family of serine hydrolases that primarily catalyze the hydrolysis of a wide range of ester, thioester, and amide-containing compounds. nih.govmdpi.com These enzymes are crucial in drug metabolism and the detoxification of xenobiotics. nih.gov

While their primary substrates are often carboxylesters, some carboxylesterases possess promiscuous phosphotriesterase activity. nih.gov Their mechanism involves a catalytic triad, typically composed of Serine, Histidine, and a carboxylic acid (Aspartic or Glutamic acid), within the active site. In insects, resistance to organophosphate insecticides has been linked to mutations in the gene encoding carboxylesterase E3. nih.gov Specifically, mutations like G137D and W251L have been shown to significantly enhance the enzyme's ability to hydrolyze organophosphates. nih.gov The G137D mutation in the blowfly Lucilia cuprina increased the hydrolysis of dimethyl phosphates by 33-fold. nih.gov These findings demonstrate that carboxylesterases can be a significant pathway for the hydrolysis of organophosphorus compounds, likely including the phosphorothioate ester bonds found in this compound.

Table 2: Impact of Mutations on Carboxylesterase E3 Activity

| Mutation | Location in Enzyme | Effect on Dimethyl Phosphate Hydrolysis | Effect on Diethyl Phosphate Hydrolysis | Reference |

| G137D | Oxyanion hole | 33-fold enhancement | 55-fold enhancement | nih.gov |

| W251L | Acyl binding pocket | Similar enhancement to G137D | 10-fold enhancement | nih.gov |

A critical biotransformation pathway for phosphorothioate compounds like this compound is oxidative desulfuration. This reaction involves the conversion of the thiophosphoryl (P=S) bond to a phosphoryl (P=O) bond. researchgate.net This process is typically mediated by cytochrome P450 (CYP450) monooxygenases. researchgate.net

Non-Enzymatic Mechanistic Investigations of Degradation

The environmental fate of this compound is significantly influenced by non-enzymatic degradation processes. These abiotic pathways, driven by reactive chemical species and catalytic surfaces present in the environment, contribute to the transformation and breakdown of the compound, altering its persistence and potential impact. This section explores the mechanistic details of these non-biological degradation routes.

Role of Environmental Radicals in this compound Transformation

In the environment, particularly in the atmosphere and sunlit surface waters, photochemically generated reactive oxygen species play a crucial role in the degradation of organic pollutants. For this compound, key environmental radicals such as the hydroxyl radical (•OH) and the nitrate (B79036) radical (NO₃•) are of primary importance.

The hydroxyl radical (•OH) is a powerful, non-selective oxidant. Its reactions with organophosphorus compounds are generally rapid. While specific kinetic data for this compound is scarce, studies on analogous compounds like dimethyl methylphosphonate (B1257008) (DMMP) show a complex temperature dependence for the reaction with •OH. The reaction rate constant for DMMP with •OH exhibits a V-shaped temperature dependence, decreasing at lower temperatures and increasing at higher temperatures, with a turning point around 530 K. nih.gov This suggests that the reaction can proceed through different pathways, likely involving hydrogen abstraction from the methoxy (B1213986) (O-CH₃) or the S-ethyl (S-CH₂CH₃) groups. The primary transformation products would be unstable radical intermediates that subsequently undergo further oxidation and fragmentation.

The general mechanism for •OH-initiated degradation of similar organothiophosphates involves the following steps:

Hydrogen Abstraction: The •OH radical abstracts a hydrogen atom from one of the alkyl groups.

Radical Formation: This creates a carbon-centered radical on the phosphorothioate molecule.

Oxygen Addition: Molecular oxygen rapidly adds to the carbon-centered radical, forming a peroxyl radical (ROO•).

Further Reactions: The peroxyl radical can undergo a variety of reactions, including self-reaction or reaction with other radicals, leading to the formation of aldehydes, alcohols, and ultimately, cleavage of the ester bonds, resulting in the formation of phosphoric acid derivatives and other smaller organic molecules.

The nitrate radical (NO₃•) is another significant atmospheric oxidant, particularly during nighttime. It is known to react rapidly with sulfur-containing compounds and unsaturated hydrocarbons. researchgate.net The sulfur atom in this compound represents a potential site for attack by the nitrate radical. This can lead to the oxidation of the sulfur, potentially forming a sulfoxide (B87167), and initiating a cascade of degradation reactions.

The following table summarizes the key environmental radicals and their likely impact on this compound based on studies of related compounds.

| Radical | Typical Environmental Compartment | Primary Mode of Attack on this compound | Expected Transformation Products |

| Hydroxyl Radical (•OH) | Atmosphere, Surface Waters | Hydrogen abstraction from O-methyl or S-ethyl groups | Aldehydes, Alcohols, Phosphoric acid derivatives |

| Nitrate Radical (NO₃•) | Atmosphere (nighttime) | Oxidation of the sulfur atom | Sulfoxide derivatives, subsequent degradation products |

| Peroxyl Radicals (ROO•) | Atmosphere, Surface Waters | Secondary radicals formed after initial •OH attack | Further oxidation and fragmentation products |

Surface-Catalyzed Reactions on Mineral and Organic Matter

In soil and aquatic sediments, the degradation of this compound can be significantly influenced by interactions with solid surfaces. Mineral surfaces and natural organic matter can act as catalysts, promoting hydrolysis and other transformation reactions.

Mineral Surfaces: Clay minerals and metal oxides are abundant in soils and sediments and provide reactive surfaces for the degradation of organophosphorus compounds. Studies on compounds analogous to this compound have shown that surfaces like magnesium oxide (MgO) can catalytically enhance their decomposition. researchgate.net Theoretical studies on the degradation of a similar nerve agent simulant, O,S-dimethyl methylphosphonothiolate, on MgO surfaces indicate that the reaction can proceed via either P-S or P-O bond cleavage, with P-S cleavage being the more favorable pathway. researchgate.net The presence of hydroxyl groups on the mineral surface was found to enhance the catalytic activity. researchgate.net

The proposed mechanism for surface-catalyzed degradation on metal oxides involves:

Adsorption: The phosphorothioate molecule adsorbs onto the mineral surface, often through interactions between the phosphoryl (P=O) or thiophosphoryl (P=S) group and metal cations or hydroxyl groups on the surface.

Activation: This adsorption polarizes the P-S or P-O bond, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: Surface-bound water molecules or hydroxyl groups act as nucleophiles, attacking the activated phosphorus center.

Product Formation and Desorption: The ester bond is cleaved, and the degradation products are released from the surface.

The table below illustrates the catalytic effect of different mineral types on the degradation of organophosphorus compounds, which can be extrapolated to this compound.

| Mineral Type | Key Surface Properties | Catalytic Effect on Organophosphate Degradation |

| Kaolinite | Low surface area, low cation exchange capacity | Moderate catalytic activity, primarily through Brønsted acidity of surface hydroxyls. |

| Montmorillonite | High surface area, high cation exchange capacity | Significant catalytic activity due to Lewis acid sites (exchangeable cations) and Brønsted acidity. |

| Metal Oxides (e.g., MgO, Al₂O₃, TiO₂) | Presence of Lewis and Brønsted acid/base sites | Strong catalytic activity, promoting hydrolysis and other degradation pathways. |

Organic Matter: Soil and sedimentary organic matter, particularly humic substances, can also influence the degradation of this compound. Humic substances possess a variety of functional groups, including carboxylic and phenolic groups, that can participate in degradation reactions. They can act as photosensitizers, absorbing sunlight and generating reactive species like singlet oxygen and hydroxyl radicals, which can then degrade the phosphorothioate. Furthermore, the functional groups on humic substances can act as nucleophiles, directly attacking the phosphorus center of the molecule. The degradation rate of some synthetic polymers in the presence of humic substances has been observed to be significantly higher than in their absence. nih.gov

Environmental Monitoring and Regulatory Science Pertaining to O,o Dimethyl S Ethyl Phosphorothioate

Environmental Monitoring Programs and Data Interpretation

Specific, large-scale monitoring programs dedicated exclusively to O,O-Dimethyl S-ethyl phosphorothioate (B77711) are not commonly documented. Instead, its presence in the environment is typically assessed as part of broader analytical screens for organophosphate pesticides. Organophosphates are a major class of insecticides, and their detection in various environmental matrices is a priority for environmental protection agencies worldwide. mbl.or.kr

The methods used for detecting organophosphates, which are applicable to O,O-Dimethyl S-ethyl phosphorothioate, are sophisticated and varied. Common laboratory techniques include gas chromatography (GC) and liquid chromatography (LC), often paired with mass spectrometry (MS) for definitive identification and quantification. mbl.or.kr For more rapid or field-based screening, methods like immunoassays and advanced biosensors are employed. mbl.or.krusda.gov Biosensors, for instance, can be developed using genetically engineered enzymes that recognize and react to the presence of organophosphate compounds, providing a quick signal of contamination. usda.gov

Data interpretation from these monitoring efforts focuses on comparing detected concentrations against established environmental quality standards or toxicological thresholds. The presence of this compound could indicate the use of certain pesticides where it exists as an impurity, such as in some formulations of pirimiphos-methyl. who.intfao.org

Table 1: General Environmental Detection Methods for Organophosphate Pesticides

| Method | Principle | Application | Key Advantages |

|---|---|---|---|

| Gas Chromatography (GC) | Separates volatile compounds based on their physical and chemical properties. | Quantitative analysis of pesticide residues in soil, water, and food. | High resolution and sensitivity, well-established methods. |

| Liquid Chromatography (LC) | Separates compounds in a liquid mobile phase. | Suitable for less volatile or thermally unstable compounds. | Versatile, applicable to a wide range of analytes. |

| Immunoassays (e.g., ELISA) | Uses antibodies to specifically bind to a target analyte. | Rapid screening of large numbers of samples (water, food). mbl.or.kr | High throughput, cost-effective, good for screening. |

| Biosensors | Utilizes a biological recognition element (e.g., enzyme) coupled to a transducer to generate a signal. usda.gov | Real-time or near-real-time field monitoring of water sources. usda.gov | Rapid detection, potential for portability and automation. usda.gov |

Predictive Modeling for Environmental Concentrations and Persistence

Predictive modeling is a critical tool for estimating the potential environmental concentrations (PECs) and persistence of pesticides, especially for compounds that may not be routinely monitored. researchgate.netepa.gov These computer models use data on a chemical's properties (like solubility and degradation rates) along with environmental scenarios (soil type, climate, etc.) to forecast its fate and transport in the environment. nibio.no

The persistence of this compound in the environment is largely governed by degradation processes, with hydrolysis being a primary pathway for organophosphates. mbl.or.kr The rate of hydrolysis can be influenced by factors such as pH and temperature. The related compound, Dimethyl chlorothiophosphate, is known to hydrolyze readily in water. nih.gov Atmospheric degradation through photochemical oxidation is another significant process that breaks down organic substances present in the air.

Several models are used by regulatory bodies like the U.S. Environmental Protection Agency (EPA) to assess pesticide risks:

PERSAM (Persistence in Soil Analytical Model): Predicts pesticide concentrations in soil and soil water over time. nibio.no

SWASH (Surface Water Assessment for Runoff): A suite of models that estimates pesticide runoff from fields into surface water bodies. nibio.no

KABAM (KABAM Bioaccumulation Model): Estimates the potential for hydrophobic organic pesticides to accumulate in aquatic food webs. epa.gov

These models help regulators to perform risk assessments and determine whether a pesticide's use will result in unreasonable adverse effects on the environment before widespread monitoring data is available. epa.govnibio.no

Table 2: Common Models for Predicting Pesticide Environmental Fate

| Model Name | Purpose | Environmental Compartment | Key Outputs |

|---|---|---|---|

| PERSAM | Assesses persistence and leaching in soil. nibio.no | Soil, Soil Water | Predicted Environmental Concentration (PEC) in soil over time. nibio.no |

| SWASH / PRZM | Estimates runoff from treated fields to surface water. nibio.no | Surface Water | Edge-of-field concentrations and concentrations in water bodies. nibio.no |

| MACRO | Simulates leaching through soil to groundwater systems. nibio.no | Groundwater | Estimates of pesticide concentration reaching groundwater. nibio.no |

| KABAM | Models bioaccumulation in aquatic food webs. epa.gov | Aquatic Biota | Risks to fish, birds, and mammals from consuming contaminated prey. epa.gov |

International and National Regulatory Frameworks for Environmental Management